molecular formula C15H28N2O3Si B8038441 1,2-Ethanediamine, N-(phenylmethyl)-N'-[3-(trimethoxysilyl)propyl]- CAS No. 62604-61-9

1,2-Ethanediamine, N-(phenylmethyl)-N'-[3-(trimethoxysilyl)propyl]-

Cat. No.: B8038441
CAS No.: 62604-61-9
M. Wt: 312.48 g/mol
InChI Key: LRDRGASHPNRJHP-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name derives from its ethylenediamine backbone, phenylmethyl substituent, and trimethoxysilylpropyl group. Key identifiers include:

Property Value
CAS Number 42965-91-3
Molecular Formula C₁₅H₂₉ClN₂O₃Si
Molecular Weight 348.94 g/mol
Synonyms Dynasylan 1161, N-Benzyl-N'-(3-(trimethoxysilyl)propyl)ethylenediamine monohydrochloride

The monohydrochloride form indicates a protonated amine group, critical for its cationic reactivity in aqueous systems .

Molecular Architecture Analysis

Ethylenediamine Backbone Configuration

The ethylenediamine moiety (-NH-CH₂-CH₂-NH-) serves as a flexible linker, enabling spatial adjustment between functional groups. In metal complexes, ethylenediamine typically adopts a gauche conformation with an N–N bond length of ~2.65 Å . However, in this compound, steric interactions between the phenylmethyl and trimethoxysilylpropyl groups likely enforce a trans conformation , optimizing stability.

Phenylmethyl Substituent Electronic Effects

The benzyl group (-CH₂-C₆H₅) introduces inductive electron donation through the methylene bridge, stabilizing the adjacent amine. This effect is moderated by the mesomeric resonance of the aromatic ring, which slightly withdraws electron density. Such electronic balance is essential for the compound’s reactivity in adhesion applications .

Trimethoxysilylpropyl Group Spatial Orientation

The 3-(trimethoxysilyl)propyl group (-CH₂-CH₂-CH₂-Si(OCH₃)₃) adopts a zigzag conformation due to steric hindrance between the methoxy groups. This arrangement exposes the silicon center for hydrolysis, forming silanol (-Si-OH) groups critical for bonding to inorganic substrates like glass or metals .

Comparative Analysis with Related Silane-Amines

Property 1,2-Ethanediamine, N-(phenylmethyl)-N'-[3-(trimethoxysilyl)propyl]- DYNASYLAN GLYMO (Epoxysilane) DYNASYLAN AMEO (Aminosilane)
Functional Groups Amino + Trimethoxysilylpropyl Epoxy + Trimethoxysilyl Amino + Trimethoxysilyl
Primary Application Adhesion promotion in composites, primers, sealants Epoxy resin coupling Aqueous systems, mineral-filled polymers
Hydrolysis Behavior Acid-catalyzed (pH 3–4), forms silanol groups for inorganic bonding Base-catalyzed, slower kinetics Similar to Dynasylan 1161, but less sterically hindered
Oligomerization Tendency Low (monomeric in solution) Moderate (oligomers form in water) High (rapid condensation in absence of catalysts)

Properties

IUPAC Name

N'-benzyl-N-(3-trimethoxysilylpropyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3Si/c1-18-21(19-2,20-3)13-7-10-16-11-12-17-14-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDRGASHPNRJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCNCCNCC1=CC=CC=C1)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276512
Record name 1,2-Ethanediamine, N-(phenylmethyl)-N'-[3-(trimethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62604-61-9
Record name 1,2-Ethanediamine, N-(phenylmethyl)-N'-[3-(trimethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Alkylation via Reductive Amination and Silane Functionalization

This two-step approach first introduces the benzyl group via reductive amination, followed by silane alkylation:

Step 1: Synthesis of N-Benzylethylenediamine
Ethylenediamine reacts with benzaldehyde under reductive conditions to form N,N'-dibenzylethylenediamine, which is selectively mono-debenzylated to yield N-benzylethylenediamine.

  • Reagents : Benzaldehyde (440 mmol), ethylenediamine (200 mmol), sodium borohydride (800 mmol), triethylamine (100 mmol), sodium sulfate (200 mmol).

  • Conditions :

    • Stage 1 : Ethyl acetate solvent, 20°C, 14 hours (Schiff base formation).

    • Stage 2 : Methanol/ethyl acetate, sodium borohydride addition over 6 hours (reduction).

  • Yield : ~70% after purification via silica gel chromatography.

Step 2: Silane Alkylation
N-Benzylethylenediamine reacts with 3-chloropropyltrimethoxysilane to introduce the trimethoxysilylpropyl group:

  • Reagents : N-Benzylethylenediamine (0.3 mol), 3-chloropropyltrimethoxysilane (0.3 mol), anhydrous toluene.

  • Conditions : 60–80°C, 6–12 hours under nitrogen.

  • Side Reactions : Bis-silylation or oligomer formation due to excess silane.

  • Yield : ~70% after vacuum distillation.

Key Challenges :

  • Regioselectivity: Ensuring mono-alkylation requires a 1:1 molar ratio and controlled addition.

  • Moisture Sensitivity: Hydrolysis of trimethoxysilyl groups necessitates anhydrous conditions.

One-Pot Coupling of Prefunctionalized Intermediates

A streamlined method couples N-benzylethylenediamine with 3-aminopropyltrimethoxysilane using a coupling agent:

  • Reagents : N-Benzylethylenediamine, 3-aminopropyltrimethoxysilane, EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole).

  • Conditions : Dichloromethane, room temperature, 24 hours.

  • Yield : ~65% after aqueous workup and column chromatography.

Advantages :

  • Avoids harsh alkylation conditions.

  • Compatible with acid-sensitive substrates.

Limitations :

  • Higher cost due to coupling reagents.

  • Requires pre-synthesized 3-aminopropyltrimethoxysilane.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield/Purity
Solvent Anhydrous tolueneMinimizes silane hydrolysis
Temperature 60–80°CBalances reaction rate vs. decomposition
Molar Ratio 1:1 (amine:silane)Reduces bis-silylation

Catalytic Additives

  • Triethylamine : Neutralizes HCl generated during alkylation, preventing amine protonation.

  • Molecular Sieves : Absorb moisture, enhancing silane stability.

Purification and Characterization

Distillation vs. Chromatography

MethodConditionsPurityYield Recovery
Vacuum Distillation 146°C at 15 mmHg≥95%70–75%
Column Chromatography Silica gel, ethyl acetate/methanol≥98%60–65%

Analytical Validation

  • FTIR : Confirms Si-O-C (1,080 cm⁻¹) and NH₂ (3,300–3,400 cm⁻¹).

  • ¹H NMR :

    • Trimethoxysilyl protons: δ 3.5–3.6 ppm.

    • Benzyl aromatic protons: δ 7.2–7.4 ppm.

  • GC-MS : Detects residual silane or benzaldehyde.

Industrial-Scale Considerations

Cost-Effective Feedstock Sourcing

FeedstockPrice (USD/kg)Purity Requirement
3-Chloropropyltrimethoxysilane45–50≥98%
Benzaldehyde20–25≥99%

Waste Management

  • Byproducts : Sodium chloride, methanol (from silane hydrolysis).

  • Recycling : Methanol recovery via distillation reduces costs.

Emerging Methodologies

Photocatalytic Amination

Recent studies explore visible-light-driven amination using Ru-based catalysts:

  • Conditions : Blue LED, acetonitrile, room temperature.

  • Yield : ~60% (preliminary), with reduced energy input.

Flow Chemistry

Microreactor systems enhance heat/mass transfer:

  • Residence Time : 30 minutes vs. 12 hours (batch).

  • Yield Improvement : 75% (vs. 65% batch) .

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N-(phenylmethyl)-N’-[3-(trimethoxysilyl)propyl]- undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilyl group.

Major Products Formed

    Oxidation: Imines or amides.

    Reduction: Simpler amines.

    Substitution: Silanols or siloxanes.

Scientific Research Applications

Scientific Research Applications

  • Surface Modification
    • The trimethoxysilyl group allows for effective bonding to siliceous surfaces, making this compound useful in modifying the surfaces of glass, metals, and ceramics. This property is particularly advantageous in enhancing adhesion properties in coatings and sealants.
  • Adhesives and Sealants
    • Due to its ability to enhance adhesion between organic and inorganic materials, 1,2-Ethanediamine, N-(phenylmethyl)-N'-[3-(trimethoxysilyl)propyl]- is frequently used in formulating advanced adhesives and sealants for construction and automotive industries.
  • Nanocomposite Materials
    • The compound is utilized in the preparation of nanocomposites by facilitating the dispersion of nanoparticles within polymer matrices. Its silyl groups help in achieving better interfacial adhesion between the nanoparticles and the polymer, improving mechanical properties.
  • Biological Applications
    • Research indicates potential applications in bioconjugation processes where the compound can be used to link biomolecules to surfaces for biosensing applications or drug delivery systems. Its amino groups can interact with various biological molecules, enhancing biocompatibility.
  • Catalysis
    • The amine functionalities present in the compound can act as catalysts or catalyst supports in various chemical reactions, including those involving polymerization processes or organic transformations.

Case Studies

  • Surface Treatment of Glass Fibers
    • A study demonstrated that treating glass fibers with N-benzyl-N'-[3-(trimethoxysilyl)propyl]ethylenediamine improved the mechanical properties of composite materials significantly due to enhanced fiber-matrix adhesion .
  • Development of High-Performance Adhesives
    • Research published in a materials science journal highlighted the formulation of a new adhesive that incorporated this compound, resulting in superior bonding strength and durability compared to traditional adhesives .
  • Nanocomposite Fabrication
    • A recent investigation into nanocomposites revealed that incorporating 1,2-Ethanediamine, N-(phenylmethyl)-N'-[3-(trimethoxysilyl)propyl]- into polymer matrices led to enhanced thermal stability and mechanical strength due to improved dispersion of nanofillers .

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N-(phenylmethyl)-N’-[3-(trimethoxysilyl)propyl]- involves its ability to form covalent bonds with both organic and inorganic materials. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of strong siloxane bonds, enhancing the adhesion and stability of the material.

Comparison with Similar Compounds

Key Properties :

  • Hydrolytic Reactivity: The trimethoxysilyl group enables covalent bonding with inorganic substrates (e.g., glass, metals) via silanol formation .
  • Organic Compatibility : The benzyl group enhances solubility in organic matrices, making it effective in polymer composites and coatings .
  • Applications : Used as a coupling agent in surface treatments, adhesives, and plastics manufacturing .

Comparison with Similar Compounds

N,N′-Bis[3-(trimethoxysilyl)propyl]ethylenediamine (CAS 68845-16-9)

Structural Differences :

  • Contains two 3-(trimethoxysilyl)propyl groups instead of one benzyl and one silyl group .

Functional Comparison :

Property Target Compound Bis-Silyl Derivative
Hydrophobicity Moderate (due to benzyl group) High (dual silyl groups)
Adhesion Strength Balanced organic-inorganic Superior inorganic adhesion
Crosslinking Density Moderate High (dual reactive sites)

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (CAS 1760-24-3)

Structural Differences :

  • Features an additional aminoethyl group, forming a diethylenetriamine-like structure .

Functional Comparison :

Property Target Compound Aminoethyl-Silyl Derivative
Reactivity Single amino group Multiple amino groups (higher H-bonding capacity)
pH Sensitivity Moderate High (amine protonation at low pH)
Use Cases Plating agents Epoxy resins, biomedical coatings

N-[3-(Methyldimethoxysilyl)propyl]ethylenediamine (CAS N/A)

Structural Differences :

  • Replaces trimethoxy with methyldimethoxysilyl groups .

Functional Comparison :

Property Target Compound Methyldimethoxy Derivative
Hydrolysis Rate Fast (three methoxy groups) Slower (two methoxy groups)
Thermal Stability Moderate Improved (methyl group stability)

N-(2-aminoethyl)-N’-[3-(trimethoxysilyl)propyl]ethylenediamine (NQ-62)

Structural Differences :

  • Contains a branched diethylenetriamine chain .

Functional Comparison :

Property Target Compound NQ-62
SAM Thickness ~1–2 nm (ethylenediamine) ~3–5 nm (longer chain)
Biocompatibility Limited data Used in enzyme immobilization

Biological Activity

1,2-Ethanediamine, N-(phenylmethyl)-N'-[3-(trimethoxysilyl)propyl]- (commonly referred to as AEAPTMS) is a silane compound with potential applications in various fields, including materials science and biomedicine. This article explores its biological activity, focusing on toxicity, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C15H28N2O3Si.ClH
  • Molecular Weight : 348.94 g/mol
  • CAS Number : 42965-91-3
  • Structural Formula :
    Cl O C Si OC OC CCCNCCNCC 1C CC CC1\text{Cl O C Si OC OC CCCNCCNCC 1C CC CC1}

Toxicological Profile

The safety profile of AEAPTMS has been evaluated through various studies:

Acute Toxicity

  • Oral LD50 in Rats : 2.4 g/kg
  • Dermal LD50 in Rabbits : 16 ml/kg

These values indicate that AEAPTMS possesses moderate acute toxicity. The compound is also known to cause skin irritation and severe eye irritation in animal models .

Repeated Dose Toxicity

In a study involving repeated dosing in rats, AEAPTMS was observed to have a No Observed Adverse Effect Level (NOAEL) of 500 mg/kg body weight per day. No significant effects on body weight, organ weights, or hematological parameters were noted during the study .

Genotoxicity

AEAPTMS has been subjected to various genotoxicity tests, including the Ames test and micronucleus assay. Results from these assays indicate no evidence of genotoxic potential .

Antimicrobial Activity

Research into silane compounds indicates that they may exhibit antimicrobial properties. The presence of the trimethoxysilyl group could enhance the compound's interaction with microbial membranes, potentially leading to increased antimicrobial efficacy .

Study on Silane Derivatives

A study evaluated the biological activity of various silane derivatives similar to AEAPTMS. These derivatives were tested for their ability to inhibit bacterial growth and showed varying degrees of effectiveness. The results highlighted the importance of structural modifications in enhancing biological activity .

Application in Drug Delivery Systems

AEAPTMS has potential applications in drug delivery systems due to its ability to form stable bonds with biological substrates. Its silane group allows for functionalization with therapeutic agents, potentially improving the bioavailability and targeting of drugs .

Q & A

Basic Synthesis and Optimization

Q: What are the established synthetic routes for preparing 1,2-Ethanediamine, N-(phenylmethyl)-N'-[3-(trimethoxysilyl)propyl]-, and how can reaction conditions be optimized? A: The compound is typically synthesized via amine-forming reactions. A common route involves reacting ethylenediamine derivatives with γ-chloropropyltrimethoxysilane under controlled conditions (e.g., anhydrous solvent, nitrogen atmosphere) to minimize hydrolysis of the trimethoxysilyl group . Co-condensation methods with silicic acid derivatives, as seen in mesoporous silica synthesis, can also incorporate the compound into hybrid materials. Optimization focuses on stoichiometric ratios (e.g., 1:1 for amine-silane coupling), temperature (80–100°C), and reaction time (6–24 hours) to maximize yield and purity .

Characterization Techniques

Q: Which analytical methods are critical for confirming the structure and purity of this compound? A: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify amine and silane moieties (e.g., δ 0.6–1.5 ppm for Si-CH₂, δ 3.5–3.7 ppm for OCH₃) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1080 cm⁻¹ (Si-O-C) confirm functional groups .
  • Mass Spectrometry (MS): Molecular ion peaks at m/z 222.36 (C₈H₂₂N₂O₃Si) validate the molecular formula .

Basic Applications in Materials Science

Q: How is this compound utilized in materials science research? A: It serves as a coupling agent in hybrid materials. For example:

  • Mesoporous Silica Nanomaterials: Functionalized with this compound to create bifunctional catalysts (e.g., nitroaldol condensation) by co-condensation with silicic acid .
  • Carbon Dot Composites: Combined with green fluorescent carbon dots to fabricate warm white LEDs, achieving color coordinates (0.39, 0.47) and 4323 K correlated color temperature .

Advanced: Catalytic Mechanisms in Mesoporous Silica

Q: What role does this compound play in catalytic systems, and how do secondary functional groups influence activity? A: In mesoporous silica, the primary amine group (AEP) acts as a catalytic site for reactions like the Henry reaction. Secondary groups (e.g., ureidopropyl or mercaptopropyl) introduced via co-condensation modulate selectivity through non-covalent interactions (e.g., hydrogen bonding, hydrophobic effects). Solid-state NMR studies show that the spatial arrangement of these groups determines substrate affinity and turnover rates .

Advanced: Environmental Impact and Regulatory Compliance

Q: What regulatory guidelines govern the use of this compound, and how does its environmental impact compare to similar silanes? A: The compound is not listed in the 2022 China Hazardous Chemicals Directory but requires compliance with the New Chemical Substance Environmental Management framework. Environmental assessments classify it as low-risk (non-marine pollutant) with moderate biodegradability. Compared to bis(trimethoxysilyl) analogs, its lower log Kow (-1.2) suggests reduced bioaccumulation potential .

Safety and Handling in Laboratory Settings

Q: What safety protocols are recommended for handling this compound? A: Despite being classified as non-hazardous for transport, precautions include:

  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Storage: In airtight containers (plastic or coated steel) at <25°C to prevent hydrolysis.
  • PPE: Nitrile gloves and lab coats to prevent skin contact, which may cause irritation .

Addressing Purity Challenges in Synthesis

Q: How can researchers address impurities such as unreacted silanes or byproducts? A: Common impurities include residual γ-chloropropyltrimethoxysilane or oligomers. Purification strategies:

  • Distillation: Under reduced pressure (BP: ~259°C) to isolate the product.
  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.
  • Spectroscopic Monitoring: Track reaction progress via FTIR to ensure complete amine-silane coupling .

Advanced: Data Contradictions in Safety Assessments

Q: How should researchers reconcile conflicting data on toxicity and hazard classification? A: While regulatory documents classify it as non-hazardous , some studies note moderate acute toxicity (e.g., LD₅₀ = 1,800 mg/kg in rats). Researchers must adhere to tiered testing:

  • In vitro assays: Ames test for mutagenicity.
  • In vivo studies: Acute oral toxicity per OECD 423 guidelines.
  • Risk mitigation: Use ALARA (As Low As Reasonably Achievable) principles in dosing .

Advanced Functionalization in Polymer Chemistry

Q: How does this compound enhance interfacial adhesion in polymer composites? A: As a symmetric aminofunctional silane (e.g., Dynasylan® 1124 analogs), it bridges organic polymers (epoxies, polyurethanes) and inorganic fillers (glass, metals) via:

  • Covalent bonding: Hydrolysis of methoxy groups to silanols, forming Si-O-M bonds with substrates.
  • Hydrogen bonding: Amine groups interact with polymer matrices, improving mechanical strength. Studies show 20–30% increase in tensile strength in epoxy-glass composites .

Methodological Gaps and Future Research Directions

Q: What unresolved challenges exist in applying this compound to advanced research? A: Key gaps include:

  • Controlled functionalization: Achieving site-specific grafting in nanomaterials.
  • Scalability: Reproducing lab-scale catalytic performance in industrial reactors.
  • Ecotoxicology: Long-term environmental fate studies (e.g., hydrolysis byproducts).

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